Molecular Architecture and Synthetic Methodologies of 5-Acetyl-2,3-dimethylthiophene: A Technical Guide
Molecular Architecture and Synthetic Methodologies of 5-Acetyl-2,3-dimethylthiophene: A Technical Guide
Executive Summary
In contemporary drug discovery and advanced materials science, thiophene derivatives serve as critical structural motifs due to their unique electronic properties and bioisosterism with benzene rings. 5-Acetyl-2,3-dimethylthiophene is a highly versatile, sulfur-containing heterocyclic building block. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic synthesis, and downstream analytical validation, designed specifically for researchers and drug development professionals scaling up API (Active Pharmaceutical Ingredient) intermediates.
Physicochemical Profiling & Structural Dynamics
Understanding the foundational metrics of a compound is the first step in predicting its pharmacokinetic behavior and reactivity. 5-Acetyl-2,3-dimethylthiophene features a highly conjugated five-membered thiophene ring, sterically and electronically modulated by two methyl groups at the C2 and C3 positions, and an electron-withdrawing acetyl group at the C5 position[1].
The quantitative structural and physical data are summarized in Table 1 below to facilitate rapid comparison during computational modeling or assay development.
Table 1: Quantitative Physicochemical Data
| Parameter | Value | Source |
| Chemical Name | 5-Acetyl-2,3-dimethylthiophene | 2[2] |
| IUPAC Nomenclature | 1-(4,5-dimethylthiophen-2-yl)ethanone | 2[2] |
| CAS Registry Number | 66587-69-7 | 3[3] |
| Molecular Formula | C8H10OS | 2[2] |
| Molecular Weight | 154.23 g/mol | 2[2] |
| SMILES String | CC1=C(SC(=C1)C(=O)C)C | 2[2] |
| Analytical Purity Standard | ≥98% (NMR, HPLC, GC verified) | 4[4] |
Mechanistic Synthesis: Regioselective Friedel-Crafts Acylation
The synthesis of 5-acetyl-2,3-dimethylthiophene relies on the electrophilic aromatic substitution of 2,3-dimethylthiophene. This is typically achieved via a Friedel-Crafts acylation using acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst[1].
Fig 1. Regioselective Friedel-Crafts acylation pathway for 5-Acetyl-2,3-dimethylthiophene.
Step-by-Step Protocol & Causality Analysis
To ensure a self-validating and high-yield synthesis, the following protocol integrates strict environmental controls and intrinsic quality checks:
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Reagent Preparation & Inert Atmosphere:
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Action: Dissolve 2,3-dimethylthiophene (1.0 eq) and acetyl chloride (1.1 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
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Causality: Anhydrous conditions are mandatory because acetyl chloride readily hydrolyzes into acetic acid in the presence of ambient moisture. This hydrolysis would prematurely deactivate the Lewis acid catalyst and drastically reduce the yield.
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Catalyst Activation (Thermal Control):
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Action: Cool the reaction vessel to 0 °C using an ice bath. Introduce anhydrous Aluminum Chloride ( AlCl3 ) (1.2 eq) in small, controlled portions.
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Causality: The complexation between AlCl3 and acetyl chloride to form the active electrophile (the acylium ion) is highly exothermic. Maintaining 0 °C prevents localized thermal spikes that could drive the electron-rich thiophene substrate into undesired polymerization cascades.
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Regioselective Propagation:
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Action: Allow the mixture to warm to room temperature, or apply mild reflux[1], monitoring progression via Thin Layer Chromatography (TLC) until the starting material is entirely consumed.
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Causality (Self-Validation): The thiophene ring is naturally activated toward electrophilic attack at the α -positions (C2 and C5). Because the C2 position is sterically blocked by a methyl group, the acylium ion attacks exclusively at the C5 position. The disappearance of the starting material spot on the TLC plate serves as an intrinsic validation that the regioselective conversion is complete.
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Quenching and Phase Separation:
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Action: Slowly pour the reaction mixture over a slurry of crushed ice and 1M HCl. Extract the organic layer, wash with brine, and dry over Na2SO4 .
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Causality: The acidic aqueous quench safely hydrolyzes the aluminum complex, liberating the coordinated ketone product. The low temperature prevents the hydrolysis of unreacted acetyl chloride from boiling the solvent. The target compound partitions cleanly into the heavy DCM layer, isolating it from aqueous inorganic salts.
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Analytical Validation & Quality Control
For a compound to be utilized in downstream pharmaceutical synthesis, its structural integrity and purity must be rigorously verified. Commercial standards for 1-(4,5-dimethylthiophen-2-yl)ethanone mandate a purity of ≥ 98%, validated through a combination of NMR, HPLC, and GC techniques[4].
Fig 2. Downstream purification and analytical validation workflow for thiophene derivatives.
Validation Rationale
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Proton ( 1H ) NMR: The structural confirmation relies heavily on the singular aromatic proton at the C4 position. Due to the electron-withdrawing nature of the newly installed acetyl group at C5, the C4 proton will exhibit a distinct downfield shift (typically around ~7.4 ppm) appearing as a singlet. The presence of exactly three distinct singlets in the aliphatic region confirms the two thiophene methyls and the single acetyl methyl, validating the regiochemistry.
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GC-MS: Gas Chromatography-Mass Spectrometry confirms the exact molecular weight of 154.23 g/mol [2] and ensures the absence of over-acylated byproducts or unreacted 2,3-dimethylthiophene, satisfying the >98% purity requirement[4].
Strategic Utility in Drug Development
The chemical structure of 5-acetyl-2,3-dimethylthiophene allows it to participate readily in further electrophilic substitution and condensation reactions, making it highly valuable in organic chemistry[1]. In drug development, the acetyl group serves as a critical functional handle. It can undergo reductive amination to form bioactive amines, aldol condensations to synthesize chalcone derivatives, or haloform reactions to yield thiophene-carboxylic acids. Furthermore, the thiophene core acts as an excellent bioisostere for phenyl rings, often improving a drug candidate's lipophilicity and metabolic stability profile.
References
- Buy 5-Acetyl-2,3-dimethylthiophene (EVT-401461)
- 4-METHYL-2-ACETYLTHIOPHENE — Chemical Substance Information - NextSDS Source: NextSDS URL
- Buy 5-Acetyl-2,3-dimethylthiophene (Synthesis & Applications)
- CAS:66587-69-7, 1-(4,5-Dimethylthiophen-2-yl)
